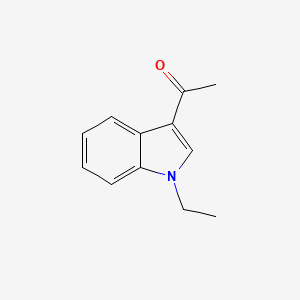

1-(1-Ethyl-1H-indol-3-yl)ethanone

描述

Historical Trajectory of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The journey into indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo. organic-chemistry.orgnih.gov In 1866, the German chemist Adolf von Baeyer first isolated indole by reducing oxindole, a derivative of indigo, using zinc dust. organic-chemistry.orgnih.gov This was followed by his proposal of the correct formula for indole in 1869. organic-chemistry.orgnih.gov The late 19th century saw certain indole derivatives valued as dyestuffs. organic-chemistry.org

A pivotal moment in the synthetic history of indoles was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. jk-sci.comnih.gov This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone, remains one of the most widely used methods for preparing substituted indoles. sid.irwikipedia.org The versatility of this method opened the door for the creation of a multitude of indole derivatives.

Interest in the indole nucleus intensified in the 1930s with the realization that this structure is a fundamental component of many important alkaloids, such as tryptophan and auxins. organic-chemistry.org This discovery spurred further research into the biological significance of these compounds. Another significant advancement in indole synthesis came in the mid-20th century with the development of the Leimgruber-Batcho indole synthesis , which provides an efficient route to indoles from o-nitrotoluenes and is particularly popular in the pharmaceutical industry. organic-chemistry.orgrsc.org These key synthetic developments have paved the way for the extensive exploration of indole derivatives in various scientific disciplines.

Contemporary Significance of the Indole Scaffold in Medicinal Chemistry and Materials Science

The indole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. tcichemicals.com The US Food and Drug Administration (FDA) has approved numerous indole-containing drugs for various clinical uses. tcichemicals.com For instance, Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID), and vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are crucial anticancer agents that function by inhibiting tubulin polymerization. chemistrysteps.com The indole framework is also present in drugs targeting a wide range of conditions, including diabetes, hepatitis C, and psychosexual dysfunction. tcichemicals.com

Beyond pharmaceuticals, the indole nucleus is finding increasing application in the field of materials science. Indole-based compounds are being explored as organic semiconductors due to their electron-rich nature and planar structure, which facilitates charge transport. slideshare.netbldpharm.com This has led to their use in organic thin-film transistors (OTFTs) and as building blocks for functional polymers. byjus.com These polymers exhibit interesting thermal and electrochemical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and as anode materials for lithium storage. The ability to functionalize the indole ring allows for the fine-tuning of its electronic and physical properties, making it a versatile component in the design of novel materials. slideshare.net

Structural and Mechanistic Relevance of 1-(1-Ethyl-1H-indol-3-yl)ethanone within the Indole Family

This compound is a derivative of indole that features two key substitutions which dictate its chemical character: an ethyl group at the N1 position of the indole ring and an acetyl group at the C3 position. The N-alkylation, in this case with an ethyl group, prevents the formation of intermolecular hydrogen bonds that are characteristic of N-H indoles, which can influence its physical properties such as melting point and solubility. This substitution also impacts the electronic properties of the indole ring.

The placement of the acetyl group at the C3 position is a common feature in many biologically active indole derivatives. This position is the most nucleophilic and therefore the most common site for electrophilic substitution in the indole ring. The synthesis of 3-acylindoles like the target compound can be achieved through various methods, most notably the Friedel-Crafts acylation or the Vilsmeier-Haack reaction. wikipedia.org Friedel-Crafts acylation typically involves the reaction of an indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The Vilsmeier-Haack reaction utilizes a phosphorus oxychloride and a substituted amide, like dimethylformamide, to introduce a formyl group, which can then be further manipulated. wikipedia.org

The presence of the ethyl group on the nitrogen atom makes the starting material, 1-ethyl-1H-indole, particularly suitable for these electrophilic substitution reactions, which would proceed to yield this compound. The combination of the N-ethyl and C3-acetyl groups modifies the lipophilicity and electronic distribution of the indole core, which in turn can modulate its interaction with biological targets or its properties within a material matrix.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-ethylindol-3-yl)ethanone |

| CAS Number | 88636-52-6 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Solid |

| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N |

Table 2: Representative Spectroscopic Data for N-Ethyl Indole Derivatives

| Data Type | Compound | Observed Signals |

|---|---|---|

| ¹H NMR | 1-ethyl-1H-indole-3-carbaldehyde | δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) |

| ¹³C NMR | 1-ethyl-1H-indole-3-carbaldehyde | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 |

| Mass Spec (ESI-MS) | 1-ethyl-1H-indole-3-carbaldehyde | [M+H]⁺ 174 |

Data for the closely related analogue 1-ethyl-1H-indole-3-carbaldehyde is provided as a representative example of the spectral features of the N-ethylated indole core. rsc.org

Structure

3D Structure

属性

IUPAC Name |

1-(1-ethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPARJNLWJDXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549857 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88636-52-6 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 1 1 Ethyl 1h Indol 3 Yl Ethanone

Transformation into Pyrimidine (B1678525), Pyrane, and Pyrazolyl-Indole Derivatives

The acetyl group at the C3 position of the indole (B1671886) core in 1-(1-Ethyl-1H-indol-3-yl)ethanone serves as a key functional handle for the construction of various heterocyclic rings. Through condensation and cyclization reactions, this starting material can be elaborated into more complex molecular architectures incorporating pyrimidine, pyran, and pyrazole (B372694) moieties.

The synthesis of indole-containing pyrimidines has been achieved through a multi-step sequence starting from a related 3-acetyl indole. richmond.edu This typically involves the initial formation of a vinylogous amide, followed by conversion to a chloroenal intermediate, which can then be cyclized with reagents like guanidine (B92328) carbonate to furnish the pyrimidine ring. richmond.edu This general strategy highlights a pathway for transforming the acetyl group into a key component of a new heterocyclic ring fused or appended to the indole scaffold.

Similarly, the construction of pyran rings attached to the indole nucleus often utilizes the reactivity of the acetyl group. One common approach is the Knoevenagel condensation of the acetylindole with an appropriate aldehyde to form a chalcone-like intermediate. This intermediate can then undergo a Michael addition followed by intramolecular cyclization to yield the pyran ring. For instance, the reaction of 3-cyanoacetyl indoles with aromatic aldehydes and a suitable active methylene (B1212753) compound can lead to highly functionalized pyran derivatives. nih.gov

The synthesis of pyrazolyl-indole derivatives frequently begins with the formation of an α,β-unsaturated ketone (chalcone) from the reaction of this compound with an aldehyde. mdpi.com Subsequent reaction of this chalcone (B49325) with hydrazine (B178648) derivatives leads to the formation of the pyrazoline ring through cyclocondensation. mdpi.comnih.gov Various substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole ring. mdpi.com

A summary of reagents used in these transformations is presented below:

| Target Heterocycle | Key Reagents |

| Pyrimidine | Guanidine carbonate, Acetamidine hydrochloride |

| Pyran | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate |

| Pyrazole | Hydrazine hydrate, Phenylhydrazine (B124118) |

Knoevenagel Condensation and Subsequent Acetylation

The Knoevenagel condensation is a prominent reaction involving the acetyl group of this compound. This reaction typically involves the condensation of the active methylene group of the acetyl moiety with an aldehyde, often catalyzed by a weak base. For instance, the reaction of 3-formyl-indole derivatives with active methylene compounds like imidazolidine-2,4-dione proceeds via Knoevenagel condensation. amazonaws.com

Following the initial condensation, the resulting product can undergo further modifications, such as acetylation. While specific examples detailing the subsequent acetylation of Knoevenagel adducts derived directly from this compound are not prevalent in the searched literature, the general principle of acetylating hydroxyl or amino groups on the newly formed structure is a standard synthetic transformation.

Modifications of the Ethyl Ketone Group for Tailored Properties

The ethyl ketone group in this compound is a versatile functional group that can be chemically modified to fine-tune the properties of the molecule. These modifications can influence the compound's electronic properties, steric profile, and potential biological activity.

Common transformations of the ketone functionality include:

Oxidation: The ethanone (B97240) group can be oxidized to the corresponding indole-3-carboxylic acid using strong oxidizing agents.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(1-ethyl-1H-indol-3-yl)ethanol, by employing reducing agents like sodium borohydride.

Functionalization at Various Positions of the Indole Nucleus

The indole nucleus itself is susceptible to electrophilic substitution, allowing for functionalization at various positions. While the C3 position is occupied by the acetyl group, other positions on the benzene (B151609) ring portion of the indole can be modified. The reactivity of the indole ring allows for the introduction of a variety of substituents, which can significantly impact the molecule's properties. The indole scaffold is a common feature in many bioactive compounds due to its ability to be readily functionalized. researchgate.net

Comparative Reactivity with Other Indole Acetyl Derivatives

The reactivity of this compound can be compared with other indole acetyl derivatives, such as 1-(1-methyl-1H-indol-3-yl)ethanone and 3-acetylindole (B1664109). The substituent at the N1 position of the indole ring can influence the nucleophilicity and reactivity of the indole system.

The ethyl group at the N1 position, being an electron-donating group, can slightly enhance the electron density of the indole ring compared to an unsubstituted indole (3-acetylindole). This may influence the rate and regioselectivity of electrophilic substitution reactions on the indole nucleus. In comparison to its methyl-substituted counterpart, 1-(1-methyl-1H-indol-3-yl)ethanone, the difference in reactivity due to the ethyl versus methyl group is generally subtle but can affect physical properties like solubility and crystallinity.

Advanced Analytical Characterization of 1 1 Ethyl 1h Indol 3 Yl Ethanone and Its Derivatives in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(1-Ethyl-1H-indol-3-yl)ethanone. These methods provide critical information regarding the compound's functional groups, the connectivity of its atoms, and its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of a molecule. rsc.org

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) -CH₂- protons and a triplet for the methyl -CH₃ protons), the protons on the aromatic indole (B1671886) ring, and the singlet for the methyl protons of the acetyl group. The precise chemical shifts (δ) and coupling patterns provide definitive evidence for the N-alkylation and C3-acylation of the indole core. rsc.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. rsc.org This allows for the unambiguous confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The characteristic downfield shift of the carbonyl carbon in the acetyl group is a key diagnostic peak. rsc.org While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs like 1-ethyl-1H-indole-3-carbaldehyde and 3-acetylindole (B1664109). rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data predicted based on analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole H-2 | ~7.7 | ~137 |

| Indole H-4 | ~8.3 | ~125 |

| Indole H-5 | ~7.3 | ~123 |

| Indole H-6 | ~7.3 | ~122 |

| Indole H-7 | ~7.4 | ~110 |

| N-CH₂ | ~4.2 (quartet) | ~42 |

| N-CH₂-CH₃ | ~1.5 (triplet) | ~15 |

| C=O | - | ~192 |

| C=O-CH₃ | ~2.5 (singlet) | ~27 |

| Indole C-3 | - | ~118 |

| Indole C-3a | - | ~126 |

| Indole C-7a | - | ~137 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the IR spectrum would display several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1650-1700 cm⁻¹. This peak is a clear indicator of the acetyl group. Other important signals include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations associated with the indole ring and the N-ethyl group. nih.govnih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound Data predicted based on analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Indole Ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl and Acetyl Groups |

| Carbonyl C=O Stretch | ~1660 | Acetyl Group |

| Aromatic C=C Stretch | 1600-1450 | Indole Ring |

| C-N Stretch | 1360-1250 | Indole Ring, N-Ethyl |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by intense π-π* transitions. researchgate.net For this compound, the spectrum is expected to show strong absorption bands typically around 220 nm and 280 nm. researchgate.net The exact position of the absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the indole ring. nih.gov The acylation at the C3 position conjugated with the indole π-system can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound Data predicted based on analogous compounds.

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~220 | Indole Ring |

| π → π | ~280 | Indole Ring |

| n → π* | ~330 | Conjugated Carbonyl |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.govnih.gov

For this compound, MS analysis would confirm the molecular weight of 187.24 g/mol . amerigoscientific.comsigmaaldrich.com The fragmentation pattern would likely involve the loss of the acetyl group and cleavage of the ethyl group, providing further corroboration of the structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. acs.org This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₁₃NO), HRMS is crucial for confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. acs.orgnih.gov This technique is a definitive method for verifying the identity of a newly synthesized compound. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₃NO | [M+H]⁺ | 188.1070 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly useful for analyzing compounds within complex mixtures, such as reaction monitoring or in biological matrices for pharmacokinetic studies. nih.gov An LC-MS method for this compound would involve separating the compound from impurities or other metabolites on an LC column (e.g., a C18 column) before it enters the mass spectrometer for detection and quantification. nih.gov This approach provides high sensitivity and specificity, making it an essential tool in drug discovery and development involving indole-based scaffolds. nih.govnih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While specific crystallographic data for this compound are not widely published, the analysis of structurally related indole derivatives is well-documented in scientific literature. mdpi.commdpi.comresearchgate.net These studies confirm the power of X-ray diffraction in establishing the molecular and supramolecular features of indole-containing compounds. mdpi.com The analysis of a suitable crystal of this compound would involve mounting the crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and analyzing the resulting diffraction pattern.

The data obtained would allow for the determination of the crystal system, space group, and unit cell dimensions, which describe the fundamental repeating unit of the crystal. researchgate.netmdpi.com Furthermore, the analysis reveals the exact spatial arrangement of the ethyl group at the N1 position of the indole ring and the acetyl group at the C3 position, confirming the regiochemistry of the synthesis. The resulting structural model helps in understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the molecular packing in the crystal. mdpi.commdpi.comnih.gov

Table 1: Illustrative Crystallographic Data Parameters for an Indole Derivative This table represents the type of data that would be obtained from a single-crystal X-ray diffraction analysis. The values are representative and based on published data for structurally similar indole compounds. mdpi.commdpi.com

| Parameter | Illustrative Value |

| Empirical Formula | C₁₂H₁₃NO |

| Formula Weight | 187.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.8 Å, b = 15.9 Å, c = 12.0 Å, β = 100.3° |

| Volume | 1481 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.48 Mg/m³ |

| R-factor | ~0.05 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. Thin-layer chromatography (TLC) and column chromatography are fundamental techniques routinely applied in the synthesis of 3-acetylindole derivatives. thepharmajournal.comthepharmajournal.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. thepharmajournal.com In the context of synthesizing this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (the stationary phase), which is then developed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). nih.gov

The separation is based on the differential partitioning of the components between the stationary and mobile phases. youtube.com For 3-acetylindole derivatives, common mobile phases include mixtures of non-polar solvents like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate. nih.govmdpi.com The ratio of these solvents is adjusted to achieve optimal separation. After development, the separated spots are visualized, typically under UV light. The purity of the final product can be inferred by the presence of a single spot.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. youtube.commdpi.comnih.gov This technique operates on the same principles as TLC but on a much larger scale. youtube.comyoutube.com A glass column is packed with a stationary phase, most commonly silica gel, to form a slurry. nih.govyoutube.com The crude product mixture is then carefully loaded onto the top of the column. youtube.com

The chosen eluent, a solvent system optimized by TLC, is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure desired compound, as determined by TLC analysis of the fractions, are combined. The solvent is then removed by evaporation to yield the purified this compound. mdpi.com

Table 2: Typical Chromatographic Conditions for the Analysis and Purification of 3-Acetylindole Derivatives This table summarizes common conditions used for the chromatographic separation of compounds structurally related to this compound. nih.govmdpi.comnih.govbiotech-asia.org

| Technique | Stationary Phase | Mobile Phase (Eluent) Examples | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Hexane / Ethyl Acetate (e.g., 7:3, 3:5) | Reaction monitoring, Purity assessment |

| Column Chromatography | Silica Gel (100-200 mesh) | Petroleum Ether / Ethyl Acetate (e.g., 6:1 to 2:1) | Purification of crude product |

| Column Chromatography | Silica Gel | Chloroform / Methanol (gradient) | Isolation from complex mixtures |

Biological and Pharmacological Investigations of 1 1 Ethyl 1h Indol 3 Yl Ethanone Derivatives

Antimicrobial Activity Studies

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole (B1671886) derivatives have shown considerable promise in this area, with studies focusing on their activity against resilient bacterial pathogens.

The challenge of multi-drug resistant (MDR) bacteria, especially Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA), has spurred research into new antibacterial agents. nih.gov Derivatives of 1-(1H-indol-3-yl)ethanone have been synthesized and evaluated for their effectiveness against these challenging strains. nih.gov

In one study, a series of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives was synthesized and tested. nih.gov One particular compound, designated 5h , demonstrated potent activity against both susceptible S. aureus and its resistant MRSA and VRSA variants. nih.gov The minimum inhibitory concentration (MIC) for compound 5h was recorded at 1 µg/mL against susceptible S. aureus and between 2-4 µg/mL for MRSA and VRSA strains. nih.gov This highlights the potential of this structural class to combat formidable bacterial pathogens. nih.gov Furthermore, this compound was found to be non-toxic to Vero cells, indicating a favorable selectivity index of >40. nih.gov

A primary mechanism of bacterial resistance involves efflux pumps, which actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. imperial.tech The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones and other biocides. imperial.technih.gov Indole derivatives have been identified as potent NorA efflux pump inhibitors (EPIs). nih.gov

Research has shown that while many indole derivatives have little to no intrinsic antibacterial activity, they can restore the effectiveness of conventional antibiotics like ciprofloxacin (B1669076) when used in combination. imperial.techscienceopen.com For instance, certain halogenated indolic aldonitrones were found to be highly effective inhibitors of the NorA pump. scienceopen.com One such derivative, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide , decreased the MIC of ciprofloxacin fourfold against a NorA-overexpressing strain (SA-1199B) at a low concentration of 0.5 mg/L. scienceopen.com

Another study identified an indole derivative, SMJ-5 , as a potent NorA efflux pump inhibitor. nih.gov This was demonstrated by its ability to increase the accumulation of ethidium (B1194527) bromide and norfloxacin, both substrates of the NorA pump, within S. aureus cells that overexpress NorA. nih.govnih.gov The inhibition appears to occur at the transcriptional level as well. nih.gov This inhibitory action potentiates the effect of antibiotics, suggesting a promising strategy to overcome established resistance mechanisms. imperial.technih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. exlibrisgroup.com The inhibition of biofilm formation is a key strategy in combating chronic and persistent infections. exlibrisgroup.com

Derivatives of 1-(1H-indol-3-yl)ethanone have demonstrated significant biofilm inhibition capabilities. nih.gov The previously mentioned compounds 5h , along with E-9a and E-9b , showed good activity in preventing S. aureus biofilm formation. nih.gov Similarly, the efflux pump inhibitor SMJ-5 , when combined with ciprofloxacin, was effective in eradicating established S. aureus biofilms. nih.gov The mechanism behind this is linked to the inhibition of efflux pumps like NorA, which are known to play a role in biofilm development. nih.gov By inhibiting these pumps, the derivatives interfere with a crucial aspect of bacterial community development and survival. nih.gov

Anticancer and Antiproliferative Research

In addition to their antimicrobial properties, indole derivatives are being actively investigated for their potential as anticancer agents. Their mechanisms of action often involve targeting fundamental cellular processes required for tumor growth and survival.

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Many chemotherapeutic agents work by inducing apoptosis. Indole derivatives have been shown to possess potent pro-apoptotic and antiproliferative activities. nih.gov

For example, a novel indole scaffold-based isothiocyanate, NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate), has demonstrated cytotoxicity against central nervous system (CNS) cancer cells and neuroblastoma. nih.gov Mechanistic studies revealed that NB7M induces apoptosis by activating pro-apoptotic signaling pathways and down-regulating pro-survival signals. nih.gov It also causes cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov Similarly, other indole derivatives, such as compound 7d and indole-carbohydrazide derivatives, have been reported to induce apoptosis and cause cell cycle arrest in the G2/M phase in various cancer cell lines. nih.govrsc.org

Microtubules are dynamic protein filaments essential for cell division, shape, and intracellular transport. nih.gov They are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov Disruption of microtubule dynamics is a validated and effective strategy in cancer therapy. nih.gov

Several indole-based derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.govrsc.org These compounds often work by binding to the colchicine (B1669291) site on tubulin, thereby preventing its polymerization into microtubules. nih.govrsc.org For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides was developed, with compound 7d showing potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. nih.gov Mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another study on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives also identified compounds that destabilize microtubules, with derivative 6j showing the strongest effect. rsc.org

Cytotoxicity against Various Cancer Cell Lines (e.g., breast cancer, MCF-7)

Derivatives of 1-(1-ethyl-1H-indol-3-yl)ethanone have been the subject of research for their potential cytotoxic effects against various cancer cell lines. Studies have particularly focused on their efficacy against breast cancer cells, such as the MCF-7 cell line.

Research into indolyl-hydrazone derivatives has revealed their potential as cytotoxic agents against MCF-7 breast cancer cells. mdpi.com The MTT assay, a colorimetric assay for assessing cell metabolic activity, was utilized to determine the cytotoxicity of these compounds. mdpi.comresearchgate.net Notably, certain indolyl-hydrazone derivatives, specifically compounds 5, 8, and 12 in one study, demonstrated potent IC₅₀ values of 2.73 ± 0.14, 4.38 ± 0.23, and 7.03 ± 0.37 μM, respectively, against MCF-7 cells. These values were more potent than the staurosporine (B1682477) control, which had an IC₅₀ of 8.32 ± 0.43 μM. mdpi.com Further investigation into the mechanism of action of compound 5 showed it induced apoptosis in MCF-7 cells through the EGFR/PI3K/AKT and CDK2 inhibition pathway, leading to cell cycle arrest in the S-phase. mdpi.com In vivo studies with compound 5 also demonstrated a significant reduction in tumor volume. researchgate.net

Another study on a series of novel indole based sulfonohydrazide derivatives (5a–k) screened for their anticancer activity against MCF-7 and MDA-MB-468 breast cancer cells found that compound 5f, with a p-chlorophenyl substituent, was particularly active. nih.gov It inhibited the proliferation of MCF-7 cells with an IC₅₀ value of 13.2 μM and MDA-MB-468 cells with an IC₅₀ of 8.2 μM. nih.gov Importantly, these compounds were found to be non-toxic to noncancerous HEK 293 cells at concentrations up to 100 μM, indicating a degree of selectivity for cancer cells. nih.gov

The induction of apoptosis is a key mechanism by which these synthetic derivatives exert their cytotoxic effects. nih.gov For instance, some benzochromene derivatives have been shown to induce apoptosis in MCF-7, MDA-MB-231, and T-47D breast cancer cells through the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Table 1: Cytotoxicity of Indole Derivatives Against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (µM) against MCF-7 | Reference |

| Indolyl-hydrazone 5 | 2.73 ± 0.14 | mdpi.com |

| Indolyl-hydrazone 8 | 4.38 ± 0.23 | mdpi.com |

| Indolyl-hydrazone 12 | 7.03 ± 0.37 | mdpi.com |

| Staurosporine (Control) | 8.32 ± 0.43 | mdpi.com |

| Sulfonohydrazide 5f | 13.2 | nih.gov |

Anti-inflammatory and Analgesic Efficacy Assessments

Indole derivatives, including those related to this compound, have been investigated for their anti-inflammatory and analgesic properties. researchgate.neteurekaselect.comconsensus.app These compounds are explored as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs). eurekaselect.com

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is associated with the protection of the gastrointestinal tract, while COX-2 is induced during inflammation. researchgate.netnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Studies on new 1-(1H-indol-1-yl)ethanone derivatives have shown their potential as COX-2 inhibitors. researchgate.neteurekaselect.com For example, a series of pyrrolizine derivatives exhibited IC₅₀ values for COX-1 and COX-2 in the ranges of 2.45–5.69 µM and 0.85–3.44 µM, respectively. researchgate.net Molecular docking studies have been used to understand the binding interactions of these indole derivatives with the COX-2 enzyme. researchgate.netnih.gov In one study, a newly synthesized derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was identified as having the strongest anti-inflammatory and analgesic activity among the tested compounds. researchgate.neteurekaselect.comconsensus.app Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that compound S3 selectively inhibited COX-2 expression. nih.govresearchgate.net

The anti-inflammatory and analgesic effects of indole derivatives have been evaluated in various in vivo models. The carrageenan-induced paw edema model is a common method to assess anti-inflammatory activity. nih.govnih.gov In this model, the administration of certain indole derivatives has been shown to significantly reduce paw swelling. nih.gov For example, in a study of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, compounds S3, S7, and S14 showed significant anti-inflammatory activity, with inhibition of edema ranging from 7.35% to 62.69% after 2 hours. nih.gov

The acetic acid-induced writhing test is a model used to evaluate peripheral analgesic activity. nih.gov In this test, the number of abdominal constrictions (writhings) is counted after the injection of acetic acid. A reduction in the number of writhes indicates an analgesic effect. Some α-D-ribofuranose derivatives have demonstrated significant analgesic activity in this model, with one compound showing up to 79.74% inhibition of writhing. nih.gov

Other in vivo models used to assess the analgesic potential of related compounds include the formalin test, capsaicin (B1668287) test, and glutamate (B1630785) test, which can differentiate between different types of pain (e.g., tonic, neurogenic). mdpi.com

Table 2: Anti-inflammatory Activity of Indole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | % Inhibition of Edema (after 2h) | Reference |

| Indole derivative S3 | Significant activity | nih.gov |

| Indole derivative S7 | Significant activity | nih.gov |

| Indole derivative S14 | Significant activity | nih.gov |

| Indomethacin (Control) | 77.23% | nih.gov |

Antiviral Properties, including Anti-HIV-1 Activity

The development of new antiviral agents is crucial to combat viral infections, including those caused by the human immunodeficiency virus type 1 (HIV-1). emory.edu Indole derivatives have shown promise in this area.

Research has focused on the ability of these compounds to inhibit key viral enzymes. HIV-1 integrase (IN) is an essential enzyme for viral replication and a key target for antiviral drugs. nih.gov Some 3-aroyl-1,1-dioxo-1,4,2-benzodithiazines, which are related to indole structures, have been identified as IN inhibitors. nih.gov However, in some cases, significant antiviral potency was only observed at concentrations much higher than those required to inhibit the purified enzyme. nih.gov

Another target for anti-HIV-1 drug development is the viral infectivity factor (Vif) protein, which is essential for viral replication. researchgate.net Indolizine derivatives, which are isosteres of indole, have been investigated as inhibitors of the interaction between Vif and the cellular protein ElonginC. researchgate.net

In a screening of 35 organic compounds and mixtures for anti-HIV-1 activity, one mixture, BK 91, showed both high cell viability and a significant reduction in viral replication. emory.edu Further studies are needed to isolate the active compound(s) from this mixture. emory.edu

Neurobiological and Neuroprotective Effects

Indole derivatives are known for their structural similarity to the neurotransmitter serotonin (B10506), and as such, they have been investigated for their ability to modulate various neurotransmitter systems. nih.gov This has led to research into their potential as multitarget-directed ligands (MTDLs) for complex conditions like major depressive disorder (MDD), which involves multiple pathophysiological pathways. nih.gov

Studies have explored the synthesis of indole derivatives that can target the serotonin transporter, dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A) enzyme. nih.gov For example, a series of (2-{4-[3-(1H-Indol-3-yl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides and 2,3-Dihydro-benzo[b] researchgate.netresearchgate.netoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl} ethanamide derivatives have been synthesized and evaluated for their activity at these targets. nih.gov The substitution pattern on the indole ring has been shown to be crucial for the activity of these compounds. nih.gov

The NIMH Chemical Synthesis and Drug Supply Program has provided various compounds for research into their neurobiological effects, including studies on how neuropeptides modulate local astrocytes to regulate adult hippocampal neural stem cells and how the supramammillary nucleus synchronizes with the dentate gyrus to regulate spatial memory retrieval. rti.org

Attenuation of Oxidative Stress in Neurological Contexts

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous neurological diseases. mdpi.comnih.gov The indole nucleus is a core feature of many compounds investigated for their neuroprotective and antioxidant properties. nih.govnih.gov

Research into various indole derivatives has demonstrated their potential to mitigate oxidative damage in the nervous system. For instance, compounds like indole-3-propionic acid and indole-3-carbinol (B1674136) have shown neuroprotective effects against ischemic damage and chemically-induced cognitive impairment by reducing markers of oxidative stress and inflammation. nih.govnih.govelsevierpure.com Synthetic indole-phenolic hybrids have exhibited potent antioxidant and cytoprotective capabilities in cellular models, protecting against ROS generated by neurotoxic peptides. mdpi.comnih.gov

The specific structural elements of indole derivatives significantly influence their antioxidant capacity. Molecular modeling and experimental studies on stobadine (B1218460), a pyrido[4,3-b]indole derivative, suggest that the indole nitrogen is a key atom responsible for the antioxidant properties, capable of reacting with free radicals to form a more stable, less reactive nitrogen-centered radical. nih.gov Substitutions on the indole ring can modulate this activity. For example, electron-donating groups, such as a methoxy (B1213986) group, can enhance antioxidant effects. nih.gov Conversely, an acetyl substitution on the indole nitrogen has been shown to result in a complete loss of antioxidant activity in certain stobadine derivatives, highlighting the critical role of the group at this position. nih.gov While specific studies on the antioxidant potential of this compound are not extensively detailed in the reviewed literature, the presence of an ethyl group on the indole nitrogen suggests its properties would differ from N-acetylated or unsubstituted indole compounds. Further investigation is required to characterize its specific neuroprotective profile against oxidative stress.

Ligand Binding to Specific Receptors (e.g., GluN2B-containing NMDA receptors)

Derivatives of 1-(1H-indol-3-yl)ethanone have been extensively studied as ligands for specific subunits of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission in the brain. Overactivation of these receptors, particularly those containing the GluN2B subunit, is implicated in a variety of neurological disorders.

A significant body of research has focused on synthesizing 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives and evaluating their ability to bind to GluN2B-containing NMDA receptors. These studies utilize competitive binding assays, often with the radioligand [3H]ifenprodil, to determine the binding affinity (expressed as IC50 values) of the synthesized compounds. Several derivatives have demonstrated high affinity in the nanomolar range. For example, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (referred to as compound 10b in some studies) was identified as a potent ligand with an IC50 value of 8.9 nM. nih.gov Another highly active ligand, compound 35, exhibited an IC50 of 5.5 nM. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern binding affinity. For instance, the position of substituents on the indole ring is crucial. In one series of compounds, a 6-hydroxy or 6-methanesulfonamide substituent conferred higher potency compared to substitutions at the 5-position. Docking studies suggest these indole derivatives interact with key residues within the binding pocket located at the interface of the GluN1 and GluN2B subunits of the NMDA receptor.

| Compound | Structure/Modification | Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| Compound 35 | 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivative | 5.5 | nih.gov |

| Compound 10b | (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | 8.9 | nih.gov |

| Lead Compound 2 | 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one | Reported as ~10-fold more active than its propan-1-one derivative | nih.gov |

Interactions with Plant Biological Systems

Role in Plant Growth Regulation

The indole ring is the foundational structure of the most important class of natural plant hormones, the auxins, with indole-3-acetic acid (IAA) being the most prevalent and well-studied example. rsc.org Auxins are master regulators of plant growth and development, controlling processes such as cell division and elongation, root formation, and fruit development. researchgate.net The biological activity of auxins is dependent on their molecular structure, including the indole ring and an acidic side chain. researchgate.netmdpi.com

Synthetic compounds that mimic the structure of natural auxins are widely used in agriculture as herbicides or plant growth regulators. rsc.org These synthetic auxins often feature modifications to the core indole structure to enhance stability and efficacy. Research into novel indole-3-carboxylic acid derivatives has been pursued to develop new potential herbicides that act as antagonists of auxin transport inhibitor response proteins. rsc.org

In this context, a compound structurally related to the subject of this article, Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate, has been synthesized and characterized. rsc.org The development of such N-ethylated indole derivatives points to the ongoing exploration of this chemical space for creating molecules with auxin-like or auxin-antagonistic properties for agricultural applications. The specific activity profile of this compound itself as a plant growth regulator is not detailed, but its structural similarity to the auxin scaffold suggests a potential for interaction with plant hormonal pathways.

Activation of Plant Immunity

Indole and its derivatives play a multifaceted role in plant defense against pathogens and herbivores. nih.govnih.gov Plants can release volatile indole as a signal to prime their own systemic tissues and neighboring plants for a more rapid and robust defense response upon attack. nih.gov This priming can lead to the enhanced production of defense-related compounds and stress phytohormones. nih.gov

The role of indoles in immunity is often intertwined with auxin signaling pathways. nih.govnih.govnih.gov Indole compounds can trigger plant resistance against biotic stresses by influencing salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling, which are key hormonal pathways in plant defense. nih.govnih.gov For example, certain indole derivatives have been shown to enhance plant defenses against viruses by increasing the activity of defense-related enzymes and promoting the accumulation of salicylic acid. nih.govnih.gov

Furthermore, the activation of the plant immune system is a critical component of beneficial plant-microbe interactions. For some plant growth-promoting rhizobacteria, the ability to secrete auxins is linked to their successful colonization of roots. This process can involve a feedback loop where bacterial colonization triggers a mild immune response in the plant, which in turn stimulates the bacteria to produce auxin, ultimately benefiting both organisms. nih.govnih.govnih.gov While direct studies on this compound are scarce, the established role of the indole framework in modulating plant immunity suggests that its derivatives could have applications as plant immune inducers. nih.govnih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of N-Substitution on Biological Activity

The substitution at the indole (B1671886) nitrogen (N-1 position) plays a pivotal role in modulating the biological activity of indole derivatives. In the case of 1-(1-Ethyl-1H-indol-3-yl)ethanone, the ethyl group at the N-1 position is a key feature.

Research on related indole compounds, such as indole-3-carbinol (B1674136) (I3C), has demonstrated that N-alkoxy substitutions, including those with increasing carbon chain lengths from one to four, can significantly enhance antiproliferative efficacy in human breast cancer cells. nih.gov This suggests that the N-ethyl group in this compound is likely to influence its biological profile. N-alkoxy derivatization has been shown to create more potent I3C derivatives. nih.govelsevierpure.com

The introduction of an alkyl group, such as ethyl, at the N-1 position can also influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The N-substituent can also sterically and electronically influence the reactivity of the indole ring and its interaction with target proteins.

| Compound | N-1 Substituent | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) Derivatives | -H, -OCH3, -(CH2)nCH3 (n=0-3) | N-alkoxy substituents increase antiproliferative efficacy in breast cancer cells. | nih.gov |

| Indole-2- and 3-carboxamides | -H, -Benzyl, -p-Fluorobenzyl | N-benzyl substitution enhanced lipid peroxidation inhibition in indole-2-carboxamides. |

Influence of Substituents at the Indole C-3 and C-5 Positions on Bioactivity

The C-3 and C-5 positions of the indole ring are critical hotspots for substitution, with modifications at these sites having a profound impact on biological activity.

The C-3 position is often the most nucleophilic site on the indole ring, making it a common point for functionalization. chemrxiv.org The nature of the substituent at C-3 is a significant determinant of bioactivity. nih.gov In this compound, this position is occupied by an acetyl group. The functionalization at this position is a key strategy for developing more intricate and potent structures. nih.gov

The C-5 position of the indole ring also presents a valuable site for modification to enhance biological activity. The introduction of various substituents at the C-5 position, such as halogens (e.g., fluoro, chloro), nitro, or cyano groups, can significantly influence the electronic properties of the indole ring system and its interaction with biological targets. nih.govresearchgate.net For instance, in some series of indole derivatives, substitution at the C-5 position has been shown to be more favorable for certain biological activities compared to other positions on the carbocyclic ring. beilstein-journals.org The development of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported as a route to new bioactive compounds. nih.gov

| Indole Position | Substituent Type | General Impact on Bioactivity | Reference |

|---|---|---|---|

| C-3 | Acetyl, Carboxamide, Methylene-bridged groups | Significant determinant of biological activity; functionalization is key for developing potent analogs. | nih.gov |

| C-5 | Halogens, Nitro, Cyano, Methyl | Modulates electronic properties and can enhance potency and selectivity. | nih.govresearchgate.net |

Role of Acetyl Group and its Modifications in Biological Efficacy

The 3-acetyl group is a defining feature of this compound and a crucial contributor to its chemical reactivity and biological potential. 3-Acetylindole (B1664109) itself is a valuable starting material for the synthesis of a wide array of bioactive compounds, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.govthepharmajournal.com

Modifications of the acetyl group can lead to derivatives with altered or enhanced biological activities. For example, the carbonyl group of the acetyl moiety can participate in condensation reactions to form chalcones, which are known to possess a range of biological properties. thepharmajournal.com Furthermore, reduction of the acetyl group to a hydroxyl or an ethyl group can lead to compounds with different pharmacological profiles. researchgate.net The synthesis of various heterocyclic compounds derived from 3-acetylindole has been a focus of research to explore new therapeutic agents. researchgate.netthepharmajournal.com

| Modification of Acetyl Group | Resulting Derivative Class | Reported Biological Activities | Reference |

|---|---|---|---|

| Condensation with aldehydes | Chalcones | Antimicrobial, Antioxidant, Anti-inflammatory | thepharmajournal.comthepharmajournal.com |

| Reaction with hydrazines | Hydrazones | Antimicrobial | researchgate.net |

| Reduction | Ethylindole | Varied pharmacological profiles | researchgate.net |

Stereochemical Considerations in Biological Interactions

Stereochemistry plays a critical role in the biological activity of many therapeutic agents, and indole derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity to a target receptor or enzyme, as well as its pharmacokinetic properties.

For many chiral indole alkaloids, only one enantiomer exhibits the desired biological activity, highlighting the importance of stereoselective synthesis. wikipedia.org The biosynthesis of compounds like quinine, which involves an indole intermediate, proceeds via stereoselective reactions. wikipedia.org While this compound itself is not chiral, the introduction of chiral centers through modification of the acetyl group or other parts of the molecule would necessitate a thorough evaluation of the stereochemical aspects of its biological interactions. The use of chiral catalysts in the synthesis of indole derivatives can lead to specific stereoisomers with enhanced potency. wikipedia.org

Design Principles for Enhanced Therapeutic Potency and Selectivity

The rational design of novel indole derivatives with improved therapeutic properties is a key focus in medicinal chemistry. nih.govresearchgate.net This involves a deep understanding of the SAR to guide the synthesis of analogs with optimized potency and selectivity.

Key design principles for enhancing the therapeutic potential of indole-based compounds include:

Target-Based Design : Identifying specific biological targets, such as enzymes or receptors, and designing indole derivatives that can effectively interact with their binding sites. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, reduce toxicity, or alter pharmacokinetics.

Scaffold Hopping : Using the indole core as a template to design novel scaffolds that retain the key pharmacophoric features required for biological activity.

Introduction of Specific Substituents : Strategically placing substituents on the indole ring to enhance interactions with the target and improve selectivity over other biological targets. For example, the introduction of strong electron-withdrawing groups at certain positions has been shown to be important for ligand interaction with specific protein binding pockets. nih.gov

By applying these principles, researchers can systematically modify the structure of this compound to develop new therapeutic agents with improved efficacy and safety profiles for a variety of diseases. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for studying the electronic structure of many-body systems. For 1-(1-Ethyl-1H-indol-3-yl)ethanone and related indole (B1671886) compounds, DFT calculations have been instrumental in elucidating various molecular properties.

Electronic Structure Determination and Spectroscopic Property Prediction

DFT calculations provide valuable information about the electronic properties of a molecule, including the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov For indole derivatives, these calculations can help predict regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions. Furthermore, DFT can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the calculated structure. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the structure and interactions of molecules. DFT calculations can identify and characterize both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. In the context of this compound derivatives, while the parent compound lacks a traditional hydrogen bond donor on the indole nitrogen, intermolecular interactions, such as C-H···O or C-H···π interactions, can be analyzed. doaj.orgnih.gov In related indole structures, studies have shown the presence of intermolecular N-H···π interactions, which can influence the crystal packing of the molecules. doaj.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is instrumental in drug discovery and design for understanding how a potential drug molecule might interact with its biological target.

Ligand-Protein Binding Site Interactions and Energetics

Molecular docking simulations of indole derivatives, including those structurally related to this compound, have been performed to understand their interactions with various protein targets. researchgate.netfrontiersin.org These simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site. For example, studies on similar indole-based compounds have identified key interactions with amino acid residues like ALA527, ARG120, and TYR355 in the active site of enzymes like cyclooxygenase-2 (COX-2). ajchem-a.com

Below is a table summarizing representative data from molecular docking studies of indole derivatives with various protein targets:

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Indolyl-thioether Derivatives | PfDHFR-TS | Leu46, Asp54, Ser111, Thr185 | -9.869 to -9.565 |

| Indole-based Thiazolidinone | UDP-N-acetylmuramate-l-alanine ligase (MurC) | - | -11.5 |

| Indole-based Thiazolidinone | Human lanosterol (B1674476) 14α-demethylase | - | -8.5 |

| 3-Ethyl-1H-indole Derivatives | Cyclooxygenase-2 (COX-2) | ALA527, ARG120, TYR355, LYS360 | -11.35 to -10.40 |

Prediction of Mechanism of Action at a Molecular Level

By identifying the specific interactions between a ligand and its protein target, molecular docking provides a hypothesis for the molecule's mechanism of action at a molecular level. For instance, if a compound is shown to bind tightly within the active site of an enzyme and interact with key catalytic residues, it can be predicted to act as an inhibitor of that enzyme. This information is invaluable for the rational design of more potent and selective inhibitors. Studies on various indole derivatives have successfully used molecular docking to predict their potential as inhibitors of targets like the CREB binding protein (CBP) and its homolog EP300, which are implicated in cancer. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions

In silico ADMET prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov Various computational models and web-based tools, such as SwissADME and pkCSM, are utilized to estimate these properties. nih.gov

For indole derivatives, in silico studies have been conducted to predict their drug-likeness and ADMET profiles. nih.govneliti.comresearchgate.net Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Below are tables summarizing key in silico predictions for representative indole derivatives, illustrating the types of data generated in such studies.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| 1-aryl-5-(3-azidopropyl)indol-4-one derivative | C20H18N4O | 346.39 | 3.16 | 0 | 4 | 0 |

Data sourced from studies on related indole derivatives and presented for illustrative purposes. nih.gov

Table 2: Predicted ADMET Properties of a Representative Indole Derivative

| Property | Predicted Value |

| Absorption | |

| Water Solubility | -3.20 (log mol/L) |

| Caco-2 Permeability | 0.49 (log Papp in 10^-6 cm/s) |

| Intestinal Absorption (Human) | 90.5% |

| Distribution | |

| VDss (human) | -0.15 (log L/kg) |

| Fraction Unbound (human) | 0.153 |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Total Clearance | 0.5 (log ml/min/kg) |

| Toxicity | |

| AMES Toxicity | No |

| Hepatotoxicity | Yes |

Data for a representative 1-aryl-5-(3-azidopropyl)indol-4-one derivative, presented for illustrative purposes. nih.gov

These computational analyses, by providing a window into the dynamic behavior and pharmacokinetic profile of indole-containing molecules, are invaluable for guiding the design and optimization of new therapeutic agents.

Future Directions and Emerging Research Avenues for 1 1 Ethyl 1h Indol 3 Yl Ethanone

Development of Novel Therapeutic Agents with Enhanced Efficacy and Reduced Side Effects

The core structure of 1-(1-Ethyl-1H-indol-3-yl)ethanone serves as a valuable starting point for the development of new therapeutic agents. Researchers are actively exploring modifications to this scaffold to enhance its biological activity and minimize adverse effects. For instance, the ethyl group at the N1 position has been shown to influence the lipophilicity and, consequently, the pharmacokinetic profile of indole (B1671886) derivatives. By synthesizing a variety of N-alkylated derivatives, such as those with pentyl chains, researchers aim to improve properties like blood-brain barrier penetration for potential applications in psychoactive drug research.

Furthermore, the ethanone (B97240) group at the C3 position offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups. This has been demonstrated in the synthesis of quinazolinones, which have shown anticancer properties. The goal is to create derivatives with improved binding affinity to specific biological targets, leading to enhanced therapeutic efficacy. A key strategy involves the optimization of lead compounds, such as the development of ester derivatives, which have demonstrated marked inhibition of cell growth in various cancer cell lines. nih.gov The overarching aim is to develop novel drugs with superior potency and a more favorable safety profile compared to existing treatments. nih.gov

Exploration of New Pharmacological Targets and Mechanisms of Action

A critical area of future research involves identifying and validating new pharmacological targets for this compound and its derivatives. The compound's ability to interact with various molecular targets, including enzymes and receptors, opens up a wide range of therapeutic possibilities. For example, derivatives of the parent compound, 1-(1H-indol-1-yl)ethanone, have been identified as potent inhibitors of the CBP/EP300 bromodomain, a target implicated in cancer and inflammatory diseases. nih.gov

Future studies will likely focus on elucidating the precise mechanisms by which these compounds exert their biological effects. This involves investigating how they bind to active sites of enzymes or interact with receptor proteins to modulate signal transduction pathways. Techniques such as molecular docking and in vivo studies are crucial in this exploration. For instance, computational studies have been used to analyze the effects of related indole derivatives on the COX-2 enzyme, a key target in inflammation and pain. eurekaselect.com By understanding the structure-activity relationships and the molecular interactions with various targets, researchers can design more selective and effective therapeutic agents. The polypharmacological potential of indole-based compounds, where a single molecule acts on multiple targets, is also an exciting avenue for investigation. mdpi.com

Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry is increasingly focusing on sustainable manufacturing processes, and the synthesis of this compound and its derivatives is no exception. Green chemistry principles are being applied to develop more environmentally friendly and efficient synthetic routes. jocpr.comjddhs.com This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. jocpr.comjddhs.com

Advanced Materials Applications

Beyond its therapeutic potential, the unique chemical structure of this compound makes it a candidate for applications in advanced materials science. The indole moiety is known for its interesting photophysical properties, which can be harnessed in the development of novel materials.

Future research will likely explore the use of this compound and its derivatives in areas such as organic electronics, sensors, and photoluminescent materials. The ethyl substitution can influence the compound's crystallinity and solubility, which are important factors in material processing and performance. By assessing properties such as UV-Vis absorption, fluorescence quantum yield, and excited-state behavior through techniques like TD-DFT calculations, scientists can tailor the molecular structure to achieve desired material characteristics.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new drugs based on the this compound scaffold. ijirt.orgbpasjournals.comnih.gov These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. researchgate.netnih.gov

Clinical Translation Potential of Highly Active Derivatives

A significant future direction for research on this compound is the clinical translation of its most promising derivatives. Once highly active compounds with favorable preclinical profiles are identified, the next crucial step is to move them through the various phases of clinical trials to evaluate their safety and efficacy in humans. nih.gov

The journey from a promising lead compound to an approved drug is long and challenging. It involves extensive preclinical studies, including in vivo efficacy models and toxicology assessments, to support an Investigational New Drug (IND) application. Following this, rigorous clinical trials are necessary to establish the therapeutic benefit and safety in patient populations. nih.gov The development of derivatives with high oral bioavailability and metabolic stability will be critical for their successful clinical translation. nih.gov The ultimate goal is to translate the promising preclinical findings of highly active this compound derivatives into novel therapies for a range of diseases.

常见问题

Basic: What are the established synthetic routes for 1-(1-Ethyl-1H-indol-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Alkylation of indole : Introduce the ethyl group at the indole nitrogen via alkylation using ethyl iodide or bromide in the presence of a base (e.g., NaH) .

Acetylation at C3 : React the 1-ethylindole with acetyl chloride or acetic anhydride under Friedel-Crafts conditions (using Lewis acids like AlCl₃) to attach the ethanone group .

Purification : Column chromatography or recrystallization is used to isolate the product.

Validation via ¹H/¹³C NMR and mass spectrometry is critical to confirm purity and structure .

Basic: How is the compound structurally characterized in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

Crystal Growth : Use slow evaporation of a solvent (e.g., ethanol or DCM) to obtain single crystals.

Data Collection : Employ synchrotron radiation or laboratory X-ray sources (e.g., Mo-Kα).

Refinement : Use programs like SHELXL (for small molecules) to refine atomic coordinates and thermal parameters .

- Example: Similar indole derivatives show planar indole rings with bond angles deviating ≤2° from ideal geometry .

Advanced: How do substituents (e.g., ethyl or acetyl groups) influence the compound’s reactivity?

Methodological Answer:

Substituent effects are studied via:

Comparative Reactivity Assays : Compare reaction rates of 1-ethylindole derivatives with methyl or propyl analogs in acetylation or sulfonation reactions .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze electron density distribution. The ethyl group increases steric hindrance, reducing electrophilic substitution at C2 but enhancing stability at C3 .

Kinetic Studies : Monitor intermediates via HPLC-MS to track substituent-driven pathway divergences .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and controls (e.g., DMSO-only) .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates.

Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Structural Analog Comparison : Cross-reference with analogs like 2-chloro-1-(1H-indol-3-yl)ethanone to identify substituent-specific effects .

Advanced: What computational approaches are used to predict binding interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Parameterize force fields using PubChem -derived structural data (e.g., InChIKey, SMILES) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl) with bioactivity using descriptors like logP and polar surface area .

Advanced: How to address inconsistencies in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

Reference Standards : Cross-validate with NIST Chemistry WebBook data for analogous compounds (e.g., 1-(1H-indol-3-yl)ethanone) .

Solvent Calibration : Note chemical shift variations due to deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by rotamers or tautomers .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts acetylation efficiency .

Flow Chemistry : Improve reaction control and scalability using microreactors.

Byproduct Analysis : Use GC-MS to identify and mitigate side products (e.g., over-alkylated indoles) .

Advanced: How to assess the compound’s photophysical properties for material science applications?

Methodological Answer:

UV-Vis Spectroscopy : Measure absorbance/emission in solvents of varying polarity (e.g., hexane vs. methanol).

Fluorescence Quantum Yield : Compare with standards (e.g., quinine sulfate) using an integrating sphere.

TD-DFT Calculations : Predict excited-state behavior and assign spectral bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。